Isoxazolo[4,5-g]quinoxaline
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Overview
Description
Isoxazolo[4,5-g]quinoxaline is a heterocyclic compound that combines the structural features of isoxazole and quinoxaline
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazolo[4,5-g]quinoxaline can be synthesized through various methods. One common approach involves the cyclization of quinoxaline derivatives with isoxazole precursors. For instance, the reaction of 2-quinoxalinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base can yield this compound . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[4,5-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can introduce halogen, alkyl, or aryl groups onto the compound .
Scientific Research Applications
Isoxazolo[4,5-g]quinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of isoxazolo[4,5-g]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures such as:
Isoxazole: Known for its wide range of biological activities.
Quinoxaline: Used in medicinal chemistry for its therapeutic potential.
Pyrazoloquinoline: Studied for its pharmacological properties
Uniqueness
Isoxazolo[4,5-g]quinoxaline is unique due to its combined structural features of isoxazole and quinoxaline, which confer distinct chemical and biological properties. This dual nature allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Properties
CAS No. |
116378-71-3 |
---|---|
Molecular Formula |
C9H5N3O |
Molecular Weight |
171.159 |
IUPAC Name |
[1,2]oxazolo[5,4-g]quinoxaline |
InChI |
InChI=1S/C9H5N3O/c1-2-11-8-4-9-6(5-12-13-9)3-7(8)10-1/h1-5H |
InChI Key |
GLAZOLVIJWFBRU-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C=C3C(=CC2=N1)C=NO3 |
Synonyms |
Isoxazolo[4,5-g]quinoxaline (9CI) |
Origin of Product |
United States |
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